3,4-Difluorophenol

Catalog No.
S703868
CAS No.
2713-33-9
M.F
C6H4F2O
M. Wt
130.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluorophenol

CAS Number

2713-33-9

Product Name

3,4-Difluorophenol

IUPAC Name

3,4-difluorophenol

Molecular Formula

C6H4F2O

Molecular Weight

130.09 g/mol

InChI

InChI=1S/C6H4F2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H

InChI Key

BNPWVUJOPCGHIK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)F)F

Canonical SMILES

C1=CC(=C(C=C1O)F)F
  • Biodegradation by Penicillium frequentans: A study published in scientific literature describes the transformation of 3,4-difluorophenol by a fungal strain called Penicillium frequentans Bi 7/2. This research suggests that this particular fungus can utilize 3,4-difluorophenol as a sole source of carbon and energy for growth [].

3,4-Difluorophenol is an aromatic compound characterized by the presence of two fluorine atoms positioned at the 3 and 4 positions on a phenolic ring. Its molecular formula is C6H4F2OC_6H_4F_2O, with a molecular weight of approximately 130.09 g/mol. The compound is notable for its unique physical and chemical properties, including its solubility in organic solvents and its reactivity in various

  • Hydroxylation Reactions: It can undergo hydroxylation through ipso-hydroxylation of arylboronic acids, typically using hydrogen peroxide as an oxidizing agent. This reaction can yield high purity products under controlled conditions .
  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles, making it useful in various synthetic pathways.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing fluorine groups enhances the reactivity of the aromatic ring towards electrophiles.

Research indicates that 3,4-difluorophenol exhibits biological activities that may include:

  • Antimicrobial Properties: Some studies suggest potential antimicrobial effects against certain bacterial strains.
  • Pharmacological Potential: The compound's structure allows for interaction with biological targets, making it a candidate for developing pharmaceuticals .

The synthesis of 3,4-difluorophenol can be achieved through several methods:

  • Direct Fluorination: A common approach involves the fluorination of phenol using fluorinating agents such as hydrogen fluoride or other fluorine sources.
  • Hydroxylation of Arylboronic Acids: As previously mentioned, this method utilizes hydrogen peroxide in an aqueous environment to introduce the hydroxyl group onto the aromatic ring .
  • Electrophilic Aromatic Substitution: This method involves treating phenol derivatives with electrophilic fluorinating agents under specific conditions.

The choice of synthesis method often depends on the desired yield and purity of the product.

3,4-Difluorophenol is utilized in various fields:

  • Liquid Crystal Displays: It serves as an intermediate in producing liquid crystal materials used in electronic displays.
  • Chemical Research: Its unique properties make it valuable in laboratory research for synthesizing other complex organic compounds.
  • Pharmaceuticals: Potential use in drug development due to its biological activity and structural characteristics .

Interaction studies involving 3,4-difluorophenol focus on its reactivity with different biological and chemical agents. Notable areas include:

  • Reactivity with Biological Molecules: Investigations into how it interacts with proteins and nucleic acids could reveal insights into its pharmacological potential.
  • Chemical Compatibility: Studies assessing its compatibility with various solvents and reagents are crucial for optimizing synthesis routes and applications .

3,4-Difluorophenol shares structural similarities with other difluorophenols and phenolic compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
2,4-DifluorophenolC6H4F2ODifferent substitution pattern; more reactive due to electron-donating effects.
2,5-DifluorophenolC6H4F2OSimilar structure but distinct reactivity profiles; potential for different biological activities.
FluorophenolC6H5FLacks a second fluorine atom; simpler structure leading to different reactivity.
TrifluoromethylphenolC7H5F3Contains a trifluoromethyl group; exhibits stronger electron-withdrawing properties.

The uniqueness of 3,4-difluorophenol lies in its specific arrangement of substituents that influence both its chemical reactivity and potential applications compared to these similar compounds.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H302 (97.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.73%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (95.45%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

2713-33-9

Wikipedia

3,4-Difluorophenol

Dates

Modify: 2023-08-15
Saraon et al. A drug discovery platform to identify compounds that inhibit EGFR triple mutants. Nature Chemical Biology, doi: 10.1038/s41589-020-0484-2, published online 24 February 2020

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